molecular formula C17H17N3OS B2419776 N-(4-(imidazo[2,1-b]thiazol-6-yl)phenyl)cyclopentanecarboxamide CAS No. 771502-94-4

N-(4-(imidazo[2,1-b]thiazol-6-yl)phenyl)cyclopentanecarboxamide

Cat. No. B2419776
M. Wt: 311.4
InChI Key: SMENTHWNORLECO-UHFFFAOYSA-N
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Description

“N-(4-(imidazo[2,1-b]thiazol-6-yl)phenyl)cyclopentanecarboxamide” is a compound that contains an imidazo[2,1-b]thiazole ring. Thiazoles are heterocyclic organic compounds with a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . They are members of the azole heterocycles that include imidazoles and oxazoles .


Synthesis Analysis

The synthesis of imidazo[2,1-b]thiazole derivatives has been reported in the literature. A highly efficient unprecedented catalyst-free microwave-assisted procedure for synthesizing benzo[d]imidazo[2,1-b]thiazoles and N-alkylated 2-aminobenzo[d]oxazole in green media was developed . The transformation provided rapid access to functionalized benzo[d]imidazo[2,1-b]thiazoles from 2-aminobenzothiazole and N-alkylated 2-aminobenzo[d]oxazole from 2-aminobenzoxazole scaffolds under mild transition-metal-free conditions .


Molecular Structure Analysis

The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom for completing the needs of 6π electrons to satisfy Hückel’s rule . The aromaticity is estimated by the chemical shift of the ring proton (between 7.27 and 8.77 ppm), and the calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .


Chemical Reactions Analysis

The chemical reactions of thiazole derivatives have been studied extensively. For instance, the transformation of 2-aminobenzothiazoles with α-bromoketones in organic solvents has been reported .


Physical And Chemical Properties Analysis

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . The odor of thiazole is similar to that of pyridine. It is a clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .

Scientific Research Applications

Anti-Tuberculosis Applications

The imidazo[2,1-b]thiazole-5-carboxamides (ITAs) have been identified as a novel class of anti-tuberculosis agents. These compounds exhibit potent activity against Mycobacterium tuberculosis, targeting QcrB, a crucial component of the mycobacterial cytochrome bcc-aa3 super complex involved in the electron transport chain. Their effectiveness has been demonstrated in vitro and in a chronic murine TB infection model, showing significant promise for development as new anti-TB drugs, especially in combination therapy due to their novel mechanism of action and favorable properties (Moraski et al., 2020). Another study further highlights the imidazo[2,1-b]thiazole-5-carboxamides as potent anti-tuberculosis agents with low toxicity and activity in macrophages infected with Mtb, emphasizing their potential in tuberculosis treatment (Moraski et al., 2016).

Anticancer Applications

Imidazo[2,1-b]thiazole derivatives have also been evaluated for their anticancer properties. A study on the synthesis and biological evaluation of novel 2-aralkyl-5-substituted-6-(4'-fluorophenyl)-imidazo[2,1-b][1,3,4]thiadiazole derivatives demonstrated potent anticancer activity. The compounds induced apoptosis in leukemia cells without cell cycle arrest, suggesting their potential as chemotherapeutic agents (Karki et al., 2011). Another research effort focused on synthesizing novel thiazole and 1,3,4-thiadiazole derivatives incorporating the thiazole moiety, which exhibited significant anticancer activities, further underlining the potential of such compounds in cancer therapy (Gomha et al., 2017).

Future Directions

The future directions for “N-(4-(imidazo[2,1-b]thiazol-6-yl)phenyl)cyclopentanecarboxamide” and similar compounds could involve further exploration of their biological activities and potential applications in medicine. Given the wide range of biological activities exhibited by thiazole derivatives, there is potential for the development of new drugs with lesser side effects .

properties

IUPAC Name

N-(4-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)cyclopentanecarboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3OS/c21-16(13-3-1-2-4-13)18-14-7-5-12(6-8-14)15-11-20-9-10-22-17(20)19-15/h5-11,13H,1-4H2,(H,18,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMENTHWNORLECO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)C(=O)NC2=CC=C(C=C2)C3=CN4C=CSC4=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-(imidazo[2,1-b]thiazol-6-yl)phenyl)cyclopentanecarboxamide

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